
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by the introduction of the 1,3-dioxan-5-yl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and various amines for the substitution reactions.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used triazine compound with applications in herbicides.
4,6-Dichloro-1,3,5-triazin-2-amine: A simpler analog with similar reactivity.
1,3,5-Triazine-2,4,6-triamine:
Propriétés
Numéro CAS |
64369-53-5 |
|---|---|
Formule moléculaire |
C7H8Cl2N4O2 |
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
4,6-dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8Cl2N4O2/c8-5-11-6(9)13-7(12-5)10-4-1-14-3-15-2-4/h4H,1-3H2,(H,10,11,12,13) |
Clé InChI |
OYJSOKPTDVAMLY-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)NC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


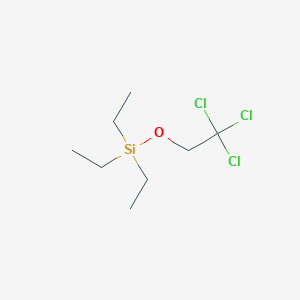
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
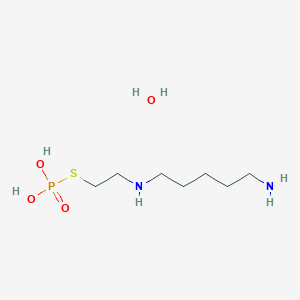
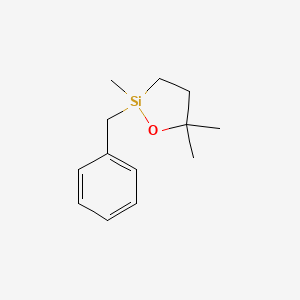
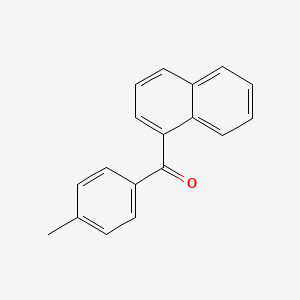
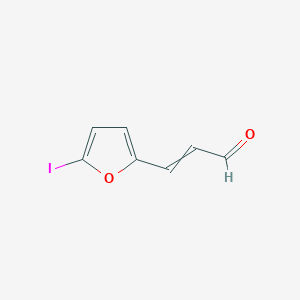
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
